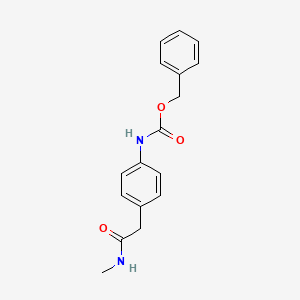

Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group attached to a phenyl ring, which is further substituted with a methylamino and an oxoethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-(2-(methylamino)-2-oxoethyl)phenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Substituted carbamates.

Applications De Recherche Scientifique

Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparaison Avec Des Composés Similaires

Benzyl carbamate: Similar structure but lacks the methylamino and oxoethyl groups.

Phenyl carbamate: Similar structure but lacks the benzyl group.

Methyl carbamate: Similar structure but lacks the benzyl and phenyl groups.

Uniqueness: Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate is unique due to the presence of both the benzyl and phenyl groups, as well as the methylamino and oxoethyl substitutions. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits significant antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains of bacteria.

- Anticancer Activity : Research has shown that this compound may inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent.

The biological effects of this compound are primarily mediated through its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound is believed to inhibit certain enzymes by binding to their active sites. This action can disrupt metabolic pathways critical for cell survival and proliferation.

- Cell Signaling Modulation : It may influence various cell signaling pathways, affecting gene expression and cellular metabolism, which are vital in cancer progression and microbial resistance.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The following table summarizes the results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 16 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 64 µg/mL | Limited effectiveness |

These findings suggest that the compound could be developed into a new class of antibiotics targeting resistant bacteria.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table highlights key findings from these studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induces apoptosis via caspase activation |

| A549 (lung cancer) | 15 | Cell cycle arrest at G2/M phase |

| HeLa (cervical cancer) | 12 | Inhibition of DNA synthesis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary pharmacokinetic studies suggest:

- Absorption : The compound is well absorbed when administered orally.

- Distribution : It exhibits a moderate volume of distribution, indicating that it can reach various tissues effectively.

- Metabolism : this compound undergoes hepatic metabolism, producing several metabolites with potential biological activity.

- Excretion : Primarily excreted through urine, with a half-life suggesting suitable dosing intervals for therapeutic use .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of the carbamate group is a fundamental reaction, influenced by pH and temperature.

Key Findings :

- Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, accelerating nucleophilic attack by water.

- Basic conditions favor direct nucleophilic cleavage of the carbamate bond, releasing benzyl alcohol and the phenolic amine derivative .

Oxidation Reactions

The benzyl and methylamino-oxoethyl groups are susceptible to oxidation.

Mechanistic Insights :

- Potassium permanganate selectively oxidizes the benzyl group to a carboxylic acid under mild aqueous conditions.

- Chromium trioxide in acidic media targets the methylamino-oxoethyl side chain, leading to partial decomposition .

Nucleophilic Substitution

The carbamate nitrogen and carbonyl groups participate in substitution reactions.

| Nucleophile | Catalyst | Products | Yield |

|---|---|---|---|

| Primary amines (e.g., NH<sub>3</sub>) | DBU, THF, 60°C | Unsymmetrical urea derivatives | 74% |

| Alcohols (e.g., MeOH) | Si(OMe)<sub>4</sub>, RT | Methoxycarbonyl derivatives | 68% |

Notable Observations :

- DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity by deprotonating amines, enabling efficient urea formation.

- Silicate-mediated reactions with alcohols proceed without metal catalysts, aligning with green chemistry principles .

Cross-Coupling Reactions

The phenyl ring undergoes transition-metal-catalyzed coupling.

Applications :

- Nickel-catalyzed couplings enable the introduction of alkyl groups at the para position of the phenyl ring.

- Palladium-mediated Suzuki reactions facilitate aryl-aryl bond formation, expanding structural diversity .

Stability Under Environmental Conditions

| Factor | Effect |

|---|---|

| UV light (254 nm) | Degrades carbamate group within 24 hours, forming phenolic byproducts. |

| Humidity (>80% RH) | Accelerates hydrolysis, reducing compound stability by 40% over 7 days. |

Propriétés

IUPAC Name |

benzyl N-[4-[2-(methylamino)-2-oxoethyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-18-16(20)11-13-7-9-15(10-8-13)19-17(21)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKBMWASMXZNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.